N-methyl-2-phenylcyclopropan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-phenylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-10-7-9(10)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNGEXCJXPQCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Methyl 2 Phenylcyclopropan 1 Amine
Stereoselective Synthesis Approaches for Cyclopropylamine (B47189) Derivatives
Achieving stereocontrol is often crucial in the synthesis of pharmacologically relevant molecules. Both enantioselective and diastereoselective methods are employed to produce specific stereoisomers of cyclopropylamine derivatives.
The creation of the chiral cyclopropane (B1198618) ring is a key step that can be controlled using asymmetric catalysis. Various catalytic systems have been developed to achieve high enantioselectivity in the cyclopropanation of olefins.
One notable approach involves the use of engineered biocatalysts. Myoglobin-based carbene transferases have been developed that facilitate the highly stereoselective cyclopropanation of vinylarenes. nih.gov These biocatalysts can be engineered to produce either the (1R,2S) or (1S,2R) enantiomer of the desired cyclopropyl (B3062369) product with excellent diastereo- and enantioselectivity (up to 99% de and ee). nih.gov This enzymatic approach is scalable and offers a green chemistry alternative to traditional metal catalysts. nih.govrochester.edu
Transition metal catalysis is also a prominent strategy. Chiral ruthenium(II)-phenyloxazoline complexes have been shown to be effective catalysts for the intermolecular cyclopropanation of N1-vinylpyrimidines with diazoesters, yielding cyclopropyl nucleoside analogues in high yields (71-96%) and with excellent diastereo- and enantioselectivities (up to >20:1 dr and 99% ee). nih.gov Similarly, chiral iron(II)-porphyrin complexes can catalyze the cyclopropanation of styrenes with α-diazoacetonitrile, achieving high yields and enantiomeric excess (up to 98% ee). researchgate.net Gold(I)-carbene complexes have also been explored for asymmetric cyclopropanation, although the enantioselectivity can be highly dependent on the specific substrates and reaction conditions. mdpi.com
| Catalyst System | Substrates | Key Findings | Reference |
|---|---|---|---|
| Engineered Myoglobin Biocatalysts | Vinylarenes and Diazo Reagents | Highly enantio- and diastereoselective (up to 99% ee and de). Capable of producing both enantiomers through protein engineering. | nih.govrochester.edu |
| Chiral Ruthenium(II)-phenyloxazoline | N1-vinylpyrimidines and Diazoesters | High yields (71-96%), excellent diastereoselectivity (>20:1 dr) and enantioselectivity (96-99% ee). | nih.gov |
| Chiral Iron(II)-porphyrin | Styrenes and α-diazoacetonitrile | High yields and enantioselectivity (up to 98% ee). High turnover numbers achieved. | researchgate.net |
| Chiral Gold(I)-carbene | Olefins and Propargylic Esters | Good yields and high cis-selectivity. Enantioselectivity is variable and requires optimization for each substrate pair. | mdpi.com |
Diastereoselectivity is critical when multiple stereocenters are present or being formed. A powerful diastereoselective route to highly substituted cyclopropylamines involves the formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. nih.gov This method proceeds through a base-assisted elimination to form a cyclopropene (B1174273) intermediate. The inherent chirality of the cyclopropene then directs the subsequent diastereoselective 1,4-addition of a nucleophile, followed by epimerization, to install two new stereocenters with high control. nih.gov This strategy allows for the synthesis of enantiomerically enriched cyclopropylamines possessing three contiguous stereogenic centers. nih.gov
Derivatization Strategies for N-methyl-2-phenylcyclopropan-1-amine Analogues
The core structure of this compound can be modified at the nitrogen atom or on the phenyl ring to produce a library of analogues. These modifications are key for structure-activity relationship (SAR) studies in medicinal chemistry. researchgate.netnih.gov
The secondary amine of this compound is a versatile functional handle for further derivatization.
N-Alkylation: Further N-alkylation can introduce larger or different alkyl groups. Modern methods often seek to avoid traditional, often toxic, alkylating agents like alkyl halides. nih.gov Catalytic methods using alcohols as alkylating agents are considered greener alternatives. For instance, iridium(III) and ruthenium(II) complexes with N-heterocyclic carbene (NHC) ligands can catalyze the N-alkylation of amines with alcohols. nih.gov Another approach is the use of dimethyl carbonate (DMC) as a methylating agent, which can be performed over heterogeneous catalysts like copper-zirconium bimetallic nanoparticles, offering high selectivity for mono-N-methylation. nih.gov For rapid and high-yield monomethylation, primary amines can first be protected as N-trifluoroacetyl derivatives and then treated with methyl iodide under basic conditions. rsc.org
N-Acylation: The formation of an amide bond via N-acylation is one of the most common transformations in organic chemistry. researchgate.net This reaction can be readily performed on this compound by reacting it with an acylating agent such as an acid chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent (e.g., PyBOP®, T3P®). researchgate.netnih.gov These reactions are typically high-yielding and allow for the introduction of a vast array of functionalities.
Introducing substituents onto the phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule. Instead of direct electrophilic substitution on the pre-formed ring, a more convergent and regioselective approach is to build the molecule from an already substituted precursor. nih.gov
A versatile synthesis begins with a substituted aryl iodide, which undergoes a palladium-catalyzed Heck or Suzuki coupling with an acrylate (B77674) ester (e.g., methyl acrylate) to form the corresponding substituted α,β-unsaturated ester. nih.gov This intermediate is then carried through the synthetic sequence described in the racemic synthesis protocol (Section 2.2): cyclopropanation, hydrolysis, Curtius rearrangement, and N-methylation. This strategy has been used to prepare a variety of analogues with different substituents on the phenyl ring. nih.gov
| Aryl Group (Ar) | Synthesis Starting Material | Significance | Reference |
|---|---|---|---|
| 4-Biphenyl | 4-Iodobiphenyl | Investigated as an inhibitor of histone demethylase LSD1. | nih.gov |
| 4-Trifluoromethylphenyl | 1-Iodo-4-(trifluoromethyl)benzene | Created to study electronic effects on enzyme inhibition. | nih.gov |
| 4-Bromophenyl | 1-Bromo-4-iodobenzene | Synthesized for SAR studies against monoamine oxidases. | nih.gov |
| 4-Methoxyphenyl | 1-Iodo-4-methoxybenzene | Used to probe the effect of electron-donating groups. | nih.gov |
| 1-Naphthyl | 1-Iodonaphthalene | Investigated to explore the impact of extended aromatic systems. | nih.gov |
Mechanistic Insights into Cyclopropylamine Formation Reactions
The synthesis of this compound involves a series of chemical transformations, the core of which is the formation of the sterically strained cyclopropane ring and the introduction of the amine functionality. The mechanistic pathways governing these reactions are crucial for controlling the stereochemical outcome of the product. The formation of the 2-phenylcyclopropylamine scaffold can be broadly understood through two key stages: the cyclopropanation of a styrene (B11656) precursor and the subsequent or concurrent introduction of the nitrogen-containing group.
The construction of the cyclopropane ring, particularly when substituted with a phenyl group, is often achieved through the reaction of styrene with a carbene or carbenoid species. These reactions are typically mediated by a transition metal catalyst, which plays a pivotal role in controlling the reaction's efficiency and stereoselectivity.
Density Functional Theory (DFT) calculations have provided significant insights into the cyclopropanation of styrene derivatives. nih.govacs.org For instance, in reactions catalyzed by tris(pentafluorophenyl)borane, the mechanism and the origin of diastereoselectivity have been clarified. nih.govacs.org The steric hindrance between the aryl group of the styrene and the bulky catalyst, combined with favorable π–π stacking interactions between the benzene (B151609) rings, contributes to high diastereoselectivity by lowering the energy of the corresponding transition state. nih.govacs.org The cleavage of the C–N bond and the elimination of N₂ are identified as the rate-determining steps in reactions involving diazocarbonyl precursors. nih.govacs.org
The reaction is stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. masterorganicchemistry.com For example, a cis-alkene will yield a cis-substituted cyclopropane. The mechanism is often a concerted addition of the carbene to the double bond. masterorganicchemistry.com
Different catalytic systems have been developed for the cyclopropanation of olefins. While noble metals like rhodium and ruthenium have been historically significant, recent advancements have focused on more earth-abundant metals like iron. nih.gov Iron-porphyrin and hemoprotein-catalyzed cyclopropanations have been shown to proceed through a concerted, non-radical mechanism. nih.gov This is in contrast to some cobalt-porphyrin catalyzed reactions which may involve a radical stepwise mechanism. nih.gov
The introduction of the amine group to form the cyclopropylamine can occur through several mechanistic routes. One common strategy involves the conversion of a cyclopropane-containing intermediate that already has a suitable functional group. For example, cyclopropanecarboxaldehyde (B31225) can undergo reductive amination with ammonia (B1221849) or a primary amine in the presence of a reducing agent. longdom.org Another approach is the Curtius rearrangement of cyclopropyl acyl azides. chemrxiv.org
Alternatively, the amine can be incorporated during the ring-forming step. A notable method for synthesizing trans-2-substituted-cyclopropylamines involves the reaction of α-chloroaldehydes with an amine. chemrxiv.org This reaction is thought to proceed through the formation of an electrophilic zinc homoenolate, which is then trapped by the amine, followed by ring-closure to yield the cyclopropylamine product. chemrxiv.org
The final step in the synthesis of this compound is the N-methylation of the primary amine, 2-phenylcyclopropan-1-amine (B3023641). This is typically achieved through reductive amination. youtube.comyoutube.com In this process, the primary amine reacts with formaldehyde (B43269) to form an intermediate imine (or the related enamine), which is then reduced in situ by a reducing agent like sodium cyanoborohydride to yield the N-methylated tertiary amine. youtube.comyoutube.com
Table of Key Mechanistic Steps in Cyclopropylamine Formation
| timelineReaction Stage | scienceMechanistic Feature | biotechKey Intermediates/Reagents | settingsStereochemical Control |
|---|---|---|---|
| Cyclopropanation | Carbene/carbenoid addition to styrene | Diazo compounds, Diiodomethane, Styrene, Metal catalysts (Fe, B, Rh) | Catalyst and substrate stereochemistry determine cis/trans outcome. Chiral catalysts can induce enantioselectivity. nih.govacs.orgnih.gov |
| Amination | Reductive amination or nucleophilic substitution/ring-closure | Cyclopropanecarboxaldehyde, Ammonia, Amines, Zinc homoenolate | The stereochemistry is often retained from the cyclopropane precursor. longdom.orgchemrxiv.org |
| N-Methylation | Reductive amination | 2-Phenylcyclopropan-1-amine, Formaldehyde, Sodium cyanoborohydride | Does not typically alter the stereocenters on the cyclopropane ring. |
Stereochemical Investigations of N Methyl 2 Phenylcyclopropan 1 Amine
Identification and Characterization of Enantiomeric and Diastereomeric Forms
N-methyl-2-phenylcyclopropan-1-amine possesses two chiral centers at the C1 and C2 carbons of the cyclopropane (B1198618) ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.
The primary distinction between these stereoisomers is based on the relative orientation of the phenyl and N-methylamino groups attached to the cyclopropane ring.
Diastereomers (cis/trans): When the phenyl and N-methylamino groups are on the same side of the ring, the isomer is designated as cis. When they are on opposite sides, it is designated as trans.
Enantiomers: Both the cis and trans diastereomers are chiral and exist as a pair of non-superimposable mirror images, known as enantiomers.
For the parent compound, 2-phenylcyclopropan-1-amine (B3023641), the synthesis from styrene (B11656) and ethyl diazoacetate initially produces a mixture of cis and trans isomers of the precursor, ethyl 2-phenylcyclopropanecarboxylate. google.com The ratio is typically skewed towards the more stable trans isomer. google.com The commercially available drug, tranylcypromine (B92988), is the racemic mixture of the trans enantiomers. wikipedia.org The trans racemate consists of (+)-(1R,2S)-tranylcypromine and (–)-(1S,2R)-tranylcypromine. wikipedia.orgnih.gov The cis isomer also exists as a pair of enantiomers, (1R,2R) and (1S,2S). nih.gov
The N-methylation of each of these four isomers of 2-phenylcyclopropan-1-amine would yield the corresponding four stereoisomers of this compound. Characterization of these isomers involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the cis or trans configuration based on coupling constants and Nuclear Overhauser Effect (NOE) data, and mass spectrometry to confirm the molecular weight.
Table 1: Stereoisomers of 2-Phenylcyclopropan-1-amine
| Diastereomer | Enantiomer | IUPAC Name |
| trans | (+)-enantiomer | (1R,2S)-2-phenylcyclopropan-1-amine |
| trans | (–)-enantiomer | (1S,2R)-2-phenylcyclopropan-1-amine |
| cis | (+)-enantiomer | (1R,2R)-2-phenylcyclopropan-1-amine |
| cis | (–)-enantiomer | (1S,2S)-2-phenylcyclopropan-1-amine |
This table is based on the parent compound, 2-phenylcyclopropan-1-amine, as specific characterization data for the N-methyl derivative is not detailed in the reviewed literature.
Chiral Resolution Techniques
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For compounds like this compound, this is essential as different enantiomers can exhibit distinct biological activities.
A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. pbworks.comlibretexts.org The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows for their separation by methods like fractional crystallization.
The general process is as follows:
A racemic amine (e.g., (±)-N-methyl-2-phenylcyclopropan-1-amine) is reacted with a chiral acid (e.g., (+)-tartaric acid).
Two diastereomeric salts are formed: [(+)-amine·(+)-acid] and [(–)-amine·(+)-acid].
Due to differing solubilities, one diastereomer preferentially crystallizes from the solution.
The crystallized salt is isolated by filtration.
The pure enantiomer of the amine is then recovered by treating the salt with a base to neutralize the acid.
While this method is theoretically applicable, specific examples detailing the resolution of this compound or its parent compound tranylcypromine via diastereomeric salt formation are not prominent in the reviewed literature, which tends to favor chromatographic techniques. However, the synthesis of trans-2-phenylcyclopropylamine does involve a critical separation of the cis and trans isomers of its carboxylic acid precursor by repeated recrystallization from hot water. google.comgoogle.com
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and common technique for the analytical and preparative separation of enantiomers. wvu.edu This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.
For the parent compound, tranylcypromine, a direct HPLC method for resolving its enantiomers has been developed. nih.gov This method utilizes a crown ether-based chiral stationary phase. Key parameters of this separation are summarized below.
Table 2: Chiral HPLC Method for Tranylcypromine Enantiomer Separation
| Parameter | Value/Condition |
| Column | Crownpak CR (+) (S-18-crown-6-ether) |
| Mobile Phase | 0.1 N Perchloric Acid containing 12% Methanol |
| Temperature | 23 °C |
| Separation Factor (α) | 1.30 |
| Resolution Factor (Rs) | 0.69 |
| Elution Order | (–)-S-enantiomer elutes after the (+)-R-enantiomer |
Source: Adapted from Aboul-Enein and Serignese, 1995. nih.gov
This methodology would likely be adaptable for the separation of the enantiomers of trans-N-methyl-2-phenylcyclopropan-1-amine, although adjustments to the mobile phase composition might be necessary to optimize the resolution. Chiral column separation has also been successfully applied to more complex derivatives of tranylcypromine. nih.gov Supercritical Fluid Chromatography (SFC) is another valuable technique that often provides faster and more efficient separations than HPLC for chiral compounds.
Methods for Absolute Configuration Determination
Determining the absolute three-dimensional arrangement of atoms (absolute configuration) of each enantiomer is a crucial final step after resolution. For the parent compound, trans-2-phenylcyclopropylamine, the absolute configuration has been established. nih.gov The dextrorotatory (+)-enantiomer has the (1R,2S) configuration, while the levorotatory (–)-enantiomer is (1S,2R). nih.gov
Several methods can be employed for this purpose:
X-ray Crystallography: This is the most definitive method. If a suitable single crystal of a diastereomeric salt (with a resolving agent of known absolute configuration) can be formed, X-ray diffraction analysis can directly determine the three-dimensional structure.
Chiroptical Methods: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of the enantiomers with polarized light. The resulting spectra can often be correlated to the absolute configuration based on empirical rules or comparison with compounds of known stereochemistry.
NMR Spectroscopy with Chiral Derivatizing Agents: This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. The NMR spectra of these diastereomers will show distinct chemical shifts. By analyzing these differences, particularly using advanced techniques like the Mosher's method or with fluorinated CDAs, the absolute configuration can be deduced. frontiersin.org For instance, a method using α-fluorinated phenylacetic phenylselenoester as a CDA combined with DFT calculations has been developed to assign the absolute configuration of chiral primary amines. frontiersin.org
Despite these available techniques, determining the absolute configuration can be challenging. In one study on a complex tranylcypromine derivative, researchers were unable to assign the absolute stereochemistry even after achieving successful chiral separation. nih.gov
Conformational Analysis of Stereoisomers
Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For cyclopropylamines, the key conformational aspect is the rotation of the amino group relative to the cyclopropane ring.
Studies on model compounds for tranylcypromine, such as cyclopropylamine (B47189) and its 2-fluoro derivatives, have been conducted using computational methods (MP2 and SCS-MP2 calculations) to understand these preferences. nih.gov
For cyclopropylamine and trans-2-fluorocyclopropylamine, the potential energy profiles for the rotation of the amino group are very similar. nih.gov
The stability of different conformers is governed by stereoelectronic effects, primarily hyperconjugative interactions, which influence the local charge distribution and the hybridization of the nitrogen lone pair. nih.gov
In trans-2-phenylcyclopropylamine, the phenyl group and the amino group are on opposite sides of the ring. The rotation of the amino group and the phenyl group relative to the ring will define the lowest energy conformations.
The introduction of a methyl group on the nitrogen atom in this compound adds another layer of complexity to the conformational analysis. The size of the N-methyl group compared to a hydrogen atom will influence the rotational barrier of the amino group and could alter the relative stability of the conformers. These conformational preferences are critical as they can dictate how the molecule interacts with biological targets.
Pharmacological and Biochemical Mechanisms in Preclinical Research for N Methyl 2 Phenylcyclopropan 1 Amine
Monoamine Oxidase (MAO) System Interactions
N-methyl-2-phenylcyclopropan-1-amine, following the pattern of its parent compound, interacts with both isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are critical for the degradation of monoamine neurotransmitters. drugbank.com Inhibition of these enzymes leads to increased availability of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. mdpi.com
The parent compound, tranylcypromine (B92988) (TCP), is a non-selective inhibitor of both MAO isoforms, though it displays a slight preference for MAO-B. mdpi.com Specific IC50 values for TCP highlight this profile. abcam.commedchemexpress.com
While this compound is known to inhibit both MAO-A and MAO-B, specific IC50 values are not extensively detailed in the reviewed preclinical literature. In structure-activity relationship studies, N-methylation is a common modification to explore the binding pocket of target enzymes. One study that synthesized N-methyl-TCP as a chemical fragment reported its inhibitory activity as a percentage at a high concentration, indicating that it retains the ability to block both enzymes. For context, the inhibitory data for the parent compound, tranylcypromine, is provided below.
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| Tranylcypromine | MAO-A | 2.3 | abcam.commedchemexpress.com |
| Tranylcypromine | MAO-B | 0.95 | abcam.commedchemexpress.com |
The inhibitory mechanism of cyclopropylamines like this compound against MAO is characterized by mechanism-based irreversible inactivation. wikipedia.org This process is dependent on the enzyme's own catalytic activity. The flavin adenine (B156593) dinucleotide (FAD) cofactor in the MAO active site oxidizes the cyclopropylamine (B47189). This oxidation leads to the opening of the strained cyclopropyl (B3062369) ring, generating a highly reactive intermediate. This intermediate then forms a stable, covalent bond (adduct) with the FAD cofactor. nih.gov This covalent modification permanently inactivates the enzyme, and restoration of activity requires the synthesis of new enzyme protein. wikipedia.orgmendeley.com This mechanism is a hallmark of this class of inhibitors and is the basis for their long-lasting pharmacodynamic effects. wikipedia.org
Lysine-Specific Histone Demethylase 1A (LSD1) Inhibition
Beyond its effects on MAO, this compound and its parent compound are known inhibitors of Lysine-Specific Histone Demethylase 1A (LSD1/KDM1A). mdpi.comwikipedia.org LSD1 is a FAD-dependent enzyme that plays a crucial role in gene regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). nih.gov Its overexpression is linked to the progression of various cancers, including acute myeloid leukemia (AML). researchgate.net
The mechanism by which this compound inhibits LSD1 is analogous to its inhibition of MAO. As a FAD-dependent amine oxidase, LSD1 is susceptible to the same mechanism-based inactivation. researchgate.net The enzyme processes the cyclopropylamine, leading to the formation of a reactive species that covalently binds to the FAD cofactor, inactivating the demethylase. researchgate.netnih.gov Structural studies of LSD1 in complex with the parent compound, tranylcypromine, have confirmed the formation of this FAD adduct. While this compound is also an irreversible inhibitor of LSD1, structure-activity relationship studies have shown that it is a less potent inhibitor compared to other N-substituted tranylcypromine derivatives specifically designed for high LSD1 affinity. abcam.comwikipedia.org
Inhibition of LSD1 in leukemia cells is known to disrupt oncogenic gene expression programs and induce cellular differentiation. nih.gov Preclinical studies using various tranylcypromine-based LSD1 inhibitors have demonstrated this effect in vitro. In AML cell lines, treatment with these inhibitors leads to an upregulation of myeloid differentiation markers, such as CD11b and CD86, and a shift towards a more mature cell phenotype. researchgate.net This re-establishment of differentiation programs is a key therapeutic strategy in oncology. nih.gov While this compound is an established LSD1 inhibitor, specific data from the reviewed literature detailing its direct effects on in vitro cellular differentiation models are limited. However, as an inhibitor of LSD1, it is expected to contribute to these effects, consistent with the established role of its compound class. wikipedia.orgresearchgate.net
The therapeutic potential of inhibiting LSD1 has been validated in preclinical animal models of cancer. Potent tranylcypromine-based LSD1 inhibitors have been shown to suppress tumor growth and extend survival in murine xenograft models of AML. researchgate.netnih.gov The induction of differentiation and inhibition of proliferation observed in vitro translates to significant anti-leukemic activity in vivo. researchgate.net These findings provide a strong rationale for the clinical investigation of LSD1 inhibitors in hematological malignancies. nih.gov Although specific in vivo efficacy studies for this compound were not identified in the reviewed literature, the positive results from other derivatives in its class underscore the potential anti-tumor properties conferred by the shared tranylcypromine scaffold. researchgate.net
Receptor Binding and Ligand Interaction Studies (non-mammalian systems or in vitro)
Based on the available preclinical research literature, there are no specific receptor binding or ligand interaction studies that have been conducted on this compound in non-mammalian systems or in vitro. While the parent compound, tranylcypromine, is known for its interaction with monoamine oxidases, detailed investigations into its binding profile across a broader range of receptors in non-mammalian systems are not extensively documented in the provided search results. Therefore, the characterization of this compound's activity at various receptors remains an area for future investigation.
Structure Activity Relationship Sar Studies of N Methyl 2 Phenylcyclopropan 1 Amine Derivatives
Impact of N-Methylation and Other N-Alkyl Substituents on Biological Activity
The substitution pattern on the primary amino group of the 2-phenylcyclopropan-1-amine (B3023641) scaffold is a key determinant of biological activity. While the parent compound, tranylcypromine (B92988), is a potent inhibitor, alterations at the nitrogen atom can refine its inhibitory profile.
N-methylation, which converts the primary amine of tranylcypromine to a secondary amine (N-methyl-2-phenylcyclopropan-1-amine), can have varied effects depending on the target enzyme and the specific context of other molecular modifications. For instance, in a study on norbelladine (B1215549) derivatives, N-methylation was found to enhance inhibitory activity against butyrylcholinesterase for some compounds while having no significant impact on antiviral activity. uqtr.ca In the context of almiramide peptides, which are structurally distinct but also feature N-methylation, derivatives with a single methyl group on an amide nitrogen showed greater activity against leishmaniasis protozoan than their unmethylated or permethylated counterparts. nih.gov
Introducing bulkier N-alkyl groups can also influence activity. Studies on fluorinated phenylcyclopropylamine analogues showed that 2-fluoro-2-phenylcyclopropylalkylamines were synthesized to explore the effects on monoamine oxidase inhibition. nih.gov However, research indicates that the presence of a free, unsubstituted amino group directly attached to the cyclopropane (B1198618) ring is a crucial feature for potent inhibition of microbial tyramine (B21549) oxidase, a model for MAO. nih.gov This suggests that while N-alkylation is a viable strategy for modulating activity, it may lead to a decrease in potency for certain targets compared to the primary amine.
Table 1: Effect of N-Substitution on Biological Activity
| Compound Class | Substitution | Observed Effect | Target/Assay |
|---|---|---|---|
| Norbelladine Derivatives | N-Methylation | Enhanced butyrylcholinesterase inhibition for specific derivatives. uqtr.ca | Butyrylcholinesterase |
| Almiramide Analogs | Single N-Methylation | Greater anti-parasitic activity compared to unmethylated or permethylated versions. nih.gov | Leishmaniasis protozoan |
Cyclopropane Ring Substituent Effects on Enzyme Inhibition Potency
Modifications to the three-membered cyclopropane ring have been shown to significantly affect the inhibitory potency of 2-phenylcyclopropan-1-amine derivatives. The introduction of substituents can alter the electronic properties and steric profile of the molecule, influencing its binding to the target enzyme.
A notable example is the introduction of a fluorine atom onto the cyclopropane ring. A study involving the synthesis of diastereopure 2-fluoro-2-phenylcyclopropylamines demonstrated that such a substitution can enhance inhibitory activity against microbial tyramine oxidase. nih.gov The most potent compound identified in this series was trans-2-fluoro-2-phenylcyclopropylamine, which exhibited an IC50 value ten times lower than that of the non-fluorinated parent compound, tranylcypromine. nih.gov The stereochemical arrangement was found to be critical; a fluorine atom positioned cis to the amino group was a structural feature that increased the inhibitory activity. nih.gov This highlights the importance of both the substituent and its spatial orientation relative to the key pharmacophoric elements.
Stereoisomeric Activity Differences and Stereoselectivity
The 2-phenylcyclopropan-1-amine scaffold contains two chiral centers on the cyclopropane ring, giving rise to four possible stereoisomers. The biological activity of these isomers can differ substantially, a phenomenon known as stereoselectivity. Tranylcypromine itself is administered as a racemic mixture of the (+)-(1R,2S) and (–)-(1S,2R) enantiomers. drugbank.com
Biochemical and pharmacological studies have revealed that the stereoisomers of tranylcypromine possess distinct profiles. nih.gov The d-isomer (dextrorotatory) primarily influences tryptaminergic neurotransmission, while the l-isomer (levorotatory) has a greater effect on catecholaminergic systems. nih.gov This stereoselectivity extends to their behavioral effects in animal models. nih.gov Furthermore, mechanistic studies on the inhibition of histone demethylases LSD1 and LSD2 by tranylcypromine have shown that the different enantiomers lead to differing covalent modifications of the FAD cofactor, which is a pharmacologically relevant finding given that the drug is used as a racemate. scilit.com
In the development of more complex derivatives, the separation and individual testing of stereoisomers are crucial. For a tranylcypromine-based LSD1 inhibitor, the four pure stereoisomers were synthesized and evaluated, confirming that biological activity is highly dependent on the specific stereoconfiguration. researchgate.net
Table 2: Stereoisomer Activity Profile of Tranylcypromine
| Stereoisomer | Primary Neuromodulatory Influence |
|---|---|
| d-isomer | Tryptaminergic Neurotransmission nih.gov |
Modifications of the Phenyl Moiety and Their Biological Relevance
The phenyl ring of this compound is another key site for modification to enhance potency and selectivity. Altering the substitution pattern on this aromatic ring can improve interactions within the enzyme's active site.
In the development of LSD1 inhibitors derived from tranylcypromine, various substituents have been introduced to the phenyl ring. nih.gov For example, para-methoxy substitution on the phenyl ring of 2-phenylcyclopropylamine (2-PCPA) resulted in a nearly seven-fold increase in the inhibition constant (KI) for MAO B, indicating decreased potency. nih.gov This was attributed to steric hindrance from residues that form a "cap" over the para position of the phenyl ring in the MAO B active site, suggesting a strategy for achieving selectivity for LSD1 over MAO B. nih.gov
Further modifications involve attaching larger, more complex groups to the phenyl ring. In the design of potent LSD1 inhibitors, a benzyloxy group was attached to the phenyl ring, and subsequent optimization focused on modifying this extension. nih.gov These efforts demonstrate that the phenyl ring can serve as an anchor point for introducing functionalities that occupy additional pockets in the enzyme active site, thereby increasing affinity and selectivity.
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to optimize lead compounds by replacing a functional group or core structure with another that retains similar biological activity but has improved properties. nih.govresearchgate.net These techniques have been applied to the tranylcypromine framework.
Bioisosterism involves swapping parts of a molecule with fragments that have similar physical or chemical properties, with the goal of enhancing activity, improving metabolic stability, or reducing toxicity. u-strasbg.fr An example in this context is the replacement of the phenyl ring with various heteroaryl groups. In one study, derivatives were synthesized where the 4-phenyl moiety was replaced by 2- or 3-furyl, 2- or 3-thienyl, or 4-pyridyl groups. researchgate.net The resulting compounds showed potent anti-LSD1 activity, with the meta-substituted thienyl analogues being particularly effective. researchgate.net
Computational and Theoretical Chemistry Applications to N Methyl 2 Phenylcyclopropan 1 Amine
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-methyl-2-phenylcyclopropan-1-amine, docking studies have primarily focused on its interaction with its biological targets, monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). While specific docking studies on this compound are not extensively reported in the literature, a wealth of information can be gleaned from studies on its close analog, tranylcypromine (B92988).
These studies consistently show that tranylcypromine and its derivatives bind within the active site of both MAO-A and MAO-B, in close proximity to the flavin adenine (B156593) dinucleotide (FAD) cofactor. koreascience.krnih.gov The binding is stabilized by a network of non-covalent interactions, including hydrophobic interactions and hydrogen bonds. researchgate.net For instance, the phenyl group of tranylcypromine typically occupies a hydrophobic pocket within the enzyme's active site. researchgate.net
A comparative molecular docking study of several MAO inhibitors, including tranylcypromine, highlighted the importance of the interaction with the FAD coenzyme for inhibitory activity. koreascience.kr Interestingly, this particular study suggested that while other inhibitors interacted directly with FAD, tranylcypromine did not, which may indicate a different binding mode or a limitation of the specific docking protocol used. koreascience.kr However, other research, including crystallographic studies, has shown that tranylcypromine does indeed interact with and covalently modifies the FAD cofactor.
The binding energies and inhibition constants obtained from docking simulations provide a quantitative measure of the affinity of the ligand for the target protein. These values are crucial for comparing the potential efficacy of different inhibitors. For example, in a study comparing various MAO-A inhibitors, the binding energies and inhibition constants were calculated to rank their potential for enzyme inhibition. nih.govnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Binding Energy (kcal/mol) | -7.07 (for a related inhibitor, Moclobemide) | acs.org |
| Interacting Residues | TYR A:69, GLY A:443, MET A:445, TYR A:444, ILE A:180, ILE A:335 (for Moclobemide) | acs.org |
| Key Interaction Feature | Interaction with FAD cofactor is crucial for inhibition. | koreascience.kr |
Quantum Chemical Modeling of Electronic Properties and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. For cyclopropylamines, these methods have been employed to understand their unique chemical properties, which are largely dictated by the strained three-membered ring and the nitrogen lone pair.
Studies on cyclopropylamine (B47189) and its derivatives have revealed that the strained cyclopropane (B1198618) ring significantly influences the electronic properties of the molecule. acs.org This strain enhances the reactivity of the compound. acs.org Quantum chemical calculations have been used to determine various electronic properties, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are critical for understanding the molecule's ability to donate or accept electrons in chemical reactions.
The reactivity of cyclopropylamines, particularly their role as mechanism-based inhibitors of MAO, has been a key area of investigation. Computational studies have elucidated the mechanism of MAO inhibition by tranylcypromine, which involves the formation of a reactive radical intermediate through the opening of the cyclopropyl (B3062369) ring. researchgate.net This radical species then covalently binds to the FAD cofactor, leading to irreversible inhibition of the enzyme. researchgate.net
While specific quantum chemical modeling data for this compound is scarce, studies on related compounds provide valuable insights. For example, DFT calculations on other drug molecules have been used to assess their reactivity and stability based on parameters like electronegativity, electrophilicity index, and chemical hardness. tandfonline.comdntb.gov.ua These parameters can, by analogy, be applied to understand the reactivity of this compound.
| Descriptor | Significance |
|---|---|
| HOMO Energy | Indicates the electron-donating ability of a molecule. |
| LUMO Energy | Indicates the electron-accepting ability of a molecule. |
| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. |
| Electronegativity | A measure of the ability of an atom to attract bonding electrons. |
| Chemical Hardness | Measures the resistance to a change in electron distribution. |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is intimately linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the possible shapes (conformers) a molecule can adopt and its dynamic behavior over time.
For this compound and its analogs, these techniques have been applied to understand how they fit into the active sites of their target enzymes and how their flexibility influences their binding affinity. Conformational analysis of fluorinated cyclopropylamines, which serve as models for tranylcypromine, has shown that the presence and position of substituents on the cyclopropane ring significantly affect the rotational preferences of the amino group. nih.gov These conformational preferences, in turn, can influence the molecule's basicity and its interaction with biological targets. nih.gov
MD simulations provide a more dynamic picture of the ligand-protein interactions. Several MD studies have been conducted on MAO inhibitors, including tranylcypromine derivatives, to investigate the stability of the enzyme-inhibitor complex. koreascience.krnih.govuniba.it These simulations can reveal key amino acid residues that are crucial for binding and can help to understand the structural basis for inhibitor selectivity between MAO-A and MAO-B. koreascience.krmdpi.com For instance, MD simulations have shown that the stability of the docked complex of an inhibitor with MAO-B is a good indicator of its inhibitory potency. nih.gov
| Technique | Key Findings for Analogs | Reference |
|---|---|---|
| Conformational Analysis | Substituents on the cyclopropyl ring influence the rotational barrier of the amino group and the overall molecular conformation. | nih.gov |
| Molecular Dynamics (MD) Simulations | Reveal the stability of the ligand-protein complex and identify key interacting residues in the active site of MAO. | koreascience.krnih.gov |
| Steered Molecular Dynamics | Can be used to understand the mechanism of inhibitor binding and unbinding from the enzyme active site. | koreascience.kr |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclopropylamines
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent and selective inhibitors.
Several QSAR studies have been performed on cyclopropylamine derivatives, particularly in the context of their MAO inhibitory activity. koreascience.kr A notable study on 2-phenylcyclopropylamines and their derivatives established QSAR models that helped to define the topographical features of the active sites of both MAO-A and MAO-B. koreascience.kr This study proposed that the active site of MAO-A contains a deep hydrophobic pocket, while the MAO-B active site has an additional steric boundary. koreascience.kr The N-methyl derivatives, including by extension this compound, were found to be more potent than their parent compounds. koreascience.kr
More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to MAO inhibitors. tandfonline.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain physicochemical properties (e.g., steric bulk, electrostatic charge) are favorable or unfavorable for biological activity. Such models have been instrumental in the design of novel inhibitors with improved potency and selectivity. mdpi.com
While a specific QSAR model for this compound has not been explicitly published, the extensive QSAR studies on its parent compound and other cyclopropylamine derivatives provide a solid framework for understanding its structure-activity relationships. These studies consistently show that modifications to the phenyl ring and the amino group can significantly impact the inhibitory potency and selectivity towards MAO-A and MAO-B. koreascience.krtandfonline.com
| QSAR Model Feature | Implication for MAO Inhibition | Reference |
|---|---|---|
| Hydrophobic Interactions | A deep hydrophobic pocket in the MAO-A active site accommodates the phenyl ring. | koreascience.kr |
| Steric Factors | The presence of steric boundaries in the MAO-B active site influences inhibitor selectivity. | koreascience.kr |
| N-Alkylation | N-methyl derivatives generally show increased potency compared to the primary amines. | koreascience.kr |
| 3D-QSAR Contour Maps | Provide a visual guide for designing new inhibitors with optimized steric and electronic properties. | tandfonline.com |
Advanced Analytical Methodologies for N Methyl 2 Phenylcyclopropan 1 Amine Research
Chiral Chromatographic Analysis for Enantiomeric Purity
The separation of enantiomers is critical in pharmaceutical research, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. americanpharmaceuticalreview.com High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary technique for resolving the enantiomers of N-methyl-2-phenylcyclopropan-1-amine and assessing its enantiomeric purity. mdpi.com
The principle of chiral chromatography relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, result in different retention times for each enantiomer, allowing for their separation and quantification. nih.gov For amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and crown ether-based CSPs have proven effective. nih.govyakhak.org
Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation. For the parent compound, tranylcypromine (B92988), a high-performance liquid chromatographic method was developed for the direct resolution of its enantiomers using an S-18-crown-6-ether chiral stationary phase (Crownpak CR (+)). nih.gov This method employed an isocratic mobile phase of 0.1 N perchloric acid with 12% methanol, achieving a stereochemical separation factor (α) of 1.30 and a resolution factor (Rs) of 0.69. nih.gov Similar principles are directly applicable to its N-methylated analog.
Table 1: Example Parameters for Chiral HPLC Method
| Parameter | Condition | Purpose |
|---|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dichlorophenylcarbamate)) | Provides chiral recognition sites for differential interaction with enantiomers. |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (DEA) | Elutes the enantiomers; the amine modifier (DEA) improves peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of elution and affects resolution. |
| Detection | UV at 254 nm | Quantifies the amount of each enantiomer as it elutes. |
| Column Temperature | 25°C | Affects interaction kinetics and can influence separation efficiency. |
Advanced Spectroscopic Techniques for Structural Elucidation
While basic spectroscopic methods confirm the presence of functional groups, advanced techniques are required for unambiguous structural elucidation and stereochemical assignment. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and high-resolution mass spectrometry (HRMS) are indispensable tools in this regard.
2D NMR Spectroscopy: 2D NMR experiments provide detailed information about the connectivity of atoms within a molecule. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton (¹H) signals with their directly attached carbon (¹³C) atoms. For this compound, it would definitively link the methyl protons to the N-methyl carbon, and the cyclopropyl (B3062369) protons to their respective carbons, distinguishing them from the aromatic ring signals.
Mass Spectrometry (MS): Advanced mass spectrometry goes beyond simple molecular weight determination.
High-Resolution Mass Spectrometry (e.g., Q-TOF): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion, confirming the compound's chemical composition with high confidence.
Tandem Mass Spectrometry (MS/MS): In MS/MS, the parent ion is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragments would include the loss of the methyl group, cleavage of the cyclopropyl ring, and the phenylcyclopropyl moiety itself. Analyzing these fragments helps to piece together the molecular structure.
Table 2: Expected Spectroscopic Data for Structural Confirmation
| Technique | Observation | Information Gained |
|---|---|---|
| HRMS (Q-TOF) | Accurate m/z of [M+H]⁺ | Confirms elemental formula (e.g., C₁₀H₁₄N⁺). |
| MS/MS | Fragmentation pattern (e.g., loss of CH₃, C₃H₄) | Provides evidence of specific structural motifs (N-methyl group, cyclopropyl ring). |
| ¹H-¹³C HSQC | Cross-peaks correlating specific protons and carbons | Unambiguously assigns directly bonded H-C pairs. |
| ¹H-¹³C HMBC | Cross-peaks between N-CH₃ protons and cyclopropyl carbons | Confirms the connectivity of the entire molecular skeleton. |
Metabolite Identification Studies in In Vitro Enzymatic Systems
Understanding the metabolic fate of a compound is essential for predicting its efficacy and potential interactions. In vitro enzymatic systems, such as human liver microsomes (HLM) or S9 fractions, are widely used to identify potential metabolites. enamine.netscispace.combioivt.com These preparations contain a host of drug-metabolizing enzymes, primarily from the Cytochrome P450 (CYP) superfamily. nih.govsemanticscholar.org
The process involves incubating this compound with the enzymatic system (e.g., liver microsomes) in the presence of necessary cofactors like NADPH. scispace.comadmescope.com The reaction is stopped at various time points, and the resulting mixture is analyzed, typically by liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS). enamine.netenamine.net Metabolites are identified by searching for new mass signals corresponding to expected biotransformations and by analyzing their MS/MS fragmentation patterns to determine the site of modification.
For a compound like this compound, likely metabolic pathways, by analogy to its parent compound tranylcypromine, include: nih.govresearchgate.net
N-demethylation: Removal of the methyl group to yield the primary amine, 2-phenylcyclopropan-1-amine (B3023641) (tranylcypromine).
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the phenyl ring, typically at the para-position.
Combination of Pathways: A combination of the above, such as hydroxylation followed by N-demethylation, or vice-versa.
Table 3: Potential Metabolites Identified in an In Vitro System
| Metabolite | Biotransformation | Mass Change from Parent | Expected m/z of [M+H]⁺ |
|---|---|---|---|
| M1: 2-phenylcyclopropan-1-amine | N-Demethylation | -14 Da | 134.1 |
| M2: 4-hydroxy-N-methyl-2-phenylcyclopropan-1-amine | Aromatic Hydroxylation | +16 Da | 164.1 |
| M3: 4-hydroxy-2-phenylcyclopropan-1-amine | N-Demethylation & Hydroxylation | +2 Da | 150.1 |
N Methyl 2 Phenylcyclopropan 1 Amine As a Chemical Biology Probe and Research Scaffold
Development and Application as Enzymatic Probes
The parent compound, 2-phenylcyclopropan-1-amine (B3023641) (also known as tranylcypromine), is a well-known inhibitor of monoamine oxidases (MAOs), enzymes crucial for the degradation of neurotransmitters. The cyclopropane (B1198618) ring's strained nature and the phenyl group's electronic properties are key to its inhibitory mechanism. The development of N-methyl-2-phenylcyclopropan-1-amine as an enzymatic probe stems from this established activity.
N-methylation can modulate the parent compound's interaction with enzymes. This modification can alter the compound's steric and electronic profile, potentially leading to changes in binding affinity and selectivity for different enzyme isoforms (MAO-A vs. MAO-B). These subtle modifications are critical when designing probes to investigate the specific roles of each enzyme isoform in biological processes.
Furthermore, derivatives of the phenylcyclopropane scaffold have been synthesized and evaluated as high-affinity probes for other enzyme systems, such as sigma-1 and sigma-2 binding sites. For instance, the synthesis of (+)- and (-)-cis-2-[(1-adamantylamino)-methyl]-1-phenylcyclopropane derivatives has yielded potent ligands for these sites. nih.gov The N-methyl group in this compound can serve as a handle for radiolabeling, for example, with carbon-11 (B1219553) ([¹¹C]) through methylation of the corresponding N-desmethyl precursor. nih.gov This allows for the creation of radiolabeled probes for use in non-invasive imaging techniques like Positron Emission Tomography (PET), enabling the study of enzyme distribution and activity in living organisms.
| Probe Characteristic | Influence of N-methylation | Research Application |
| Enzyme Selectivity | Alters steric and electronic properties, potentially modifying selectivity for enzyme isoforms (e.g., MAO-A vs. MAO-B). | Dissecting the specific physiological and pathological roles of different enzyme isoforms. |
| Binding Affinity | Can increase or decrease binding affinity to the target enzyme. | Development of more potent and specific probes. |
| Radiolabeling | The methyl group can be introduced as a radiolabel (e.g., ¹¹C, ¹³C, ¹⁴C). | In vivo imaging of enzyme distribution and activity using techniques like PET. |
Utility in Biological Target Validation Studies
Biological target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target has a desired therapeutic effect. Chemical probes are essential tools in this process. This compound, owing to its potential as a specific enzyme inhibitor, can be a valuable tool for validating targets such as monoamine oxidases.
By using a well-characterized and selective probe, researchers can investigate the downstream effects of inhibiting a particular enzyme in cellular and animal models of disease. For example, applying this compound to a relevant disease model could help elucidate the role of MAO in that condition. The outcomes of such studies, whether they show a therapeutic benefit, no effect, or adverse effects, provide crucial information for the decision to pursue a particular target for drug development.
The process of target validation often involves both genetic and chemical approaches. nih.gov While genetic methods like RNA interference can knockdown target expression, chemical probes like this compound offer the advantage of acute, dose-dependent, and reversible modulation of target activity, providing a more drug-like perturbation.
Foundation for Novel Chemical Entity Design
The rigid conformation of the cyclopropane ring in this compound makes it an attractive starting point for the design of novel chemical entities. nih.gov This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The phenyl and N-methyl groups provide vectors for chemical modification, allowing for the exploration of chemical space to optimize properties like potency, selectivity, and pharmacokinetic profiles.
The synthesis of derivatives based on the phenylcyclopropane scaffold has been an active area of research. For example, the creation of 1-phenylcyclopropane carboxamide derivatives has led to compounds with antiproliferative activity. nih.gov The this compound scaffold can be similarly elaborated. Modifications can be made to the phenyl ring (e.g., substitution with halogens, cyano groups, etc.) or by replacing the N-methyl group with other alkyl or functional groups. This systematic modification allows for the establishment of structure-activity relationships (SAR), guiding the design of new compounds with improved properties.
| Scaffold Feature | Advantage in NCE Design | Potential Modifications |
| Rigid Cyclopropane Ring | Pre-organizes the molecule for binding, reducing entropic penalty. | Exploration of different stereoisomers (cis/trans). |
| Phenyl Group | Provides a site for substitution to modulate electronic properties and interactions. | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups). |
| N-Methyl Group | Offers a point for modification to alter steric bulk, basicity, and hydrogen bonding potential. | Replacement with other alkyl groups, acyl groups, or incorporation into a heterocyclic ring. |
Role in Preclinical Drug Discovery Research and Lead Optimization
In preclinical drug discovery, a lead compound is a chemical entity showing promise for a particular biological target that can be further optimized to produce a clinical candidate. This compound can serve as a lead compound or a template for lead optimization. The goal of lead optimization is to improve the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of a compound. nih.gov
Computational methods, such as free energy perturbation (FEP) calculations, can be used to predict the effects of structural modifications on binding affinity, guiding the synthetic chemistry efforts. nih.gov For instance, computational models could be used to predict how different substitutions on the phenyl ring of this compound would affect its binding to a target enzyme. This in silico screening can prioritize the synthesis of the most promising analogues, saving time and resources.
Future Directions in N Methyl 2 Phenylcyclopropan 1 Amine Research
Exploration of Novel Biological Targets and Polypharmacology
While the primary pharmacological activity of tranylcypromine (B92988) and its derivatives is the inhibition of MAO-A and MAO-B, emerging evidence suggests a broader range of biological targets. nih.gov The concept of polypharmacology, where a single compound interacts with multiple targets, is central to understanding the full therapeutic profile and potential side effects of these molecules. Future research will likely focus on identifying and characterizing these off-target interactions.
The tranylcypromine (TCP) scaffold is recognized for its diverse pharmacological activities, with TCP-derived compounds targeting enzymes and cellular receptors beyond amine oxidases, such as the platelet P2Y12 receptor and the cytochrome P450 superfamily. nih.gov The addition of an N-methyl group, as in N-methyl-2-phenylcyclopropan-1-amine, can significantly alter a molecule's conformation and, consequently, its biological activity, potentially leading to unpredictable changes in target affinity and cytotoxicity. nih.gov
Future research endeavors will likely involve systematic screening of this compound against a wide panel of receptors, enzymes, and ion channels to construct a comprehensive target profile. This exploration could unveil novel therapeutic applications for various conditions, including cancer and viral infections, where TCP-based compounds have already shown promise. nih.gov For instance, certain tranylcypromine analogs have demonstrated activity as lysine (B10760008) demethylase 1 (LSD1) inhibitors, which are currently in clinical assessment for cancer therapy. nih.gov Understanding how N-methylation influences these interactions will be a critical aspect of this research.
Table 1: Potential Biological Targets for Tranylcypromine Analogs
| Target Class | Specific Example(s) | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Amine Oxidases | Monoamine Oxidase A/B (MAO-A/B) | Depression, Parkinson's Disease | researchgate.net |
| Demethylases | Lysine Demethylase 1 (LSD1) | Oncology | nih.gov |
| G-Protein Coupled Receptors | Platelet P2Y12 Receptor | Cardiovascular Disease | nih.gov |
Development of Next-Generation Stereoselective Synthetic Methodologies
The biological activity of this compound is intrinsically linked to its stereochemistry. The presence of two stereocenters in the cyclopropane (B1198618) ring gives rise to four possible stereoisomers, each potentially possessing a unique pharmacological profile. Therefore, the development of efficient and highly stereoselective synthetic methods is paramount for both preclinical research and potential therapeutic development.
Classical approaches to synthesizing cyclopropylamines have included methods like the Curtius rearrangement and various cyclopropanation reactions, with significant progress made in achieving enantioselectivity. nih.gov More recent innovations focus on specific methods for creating the aminocyclopropane moiety, such as Kulinkovich reactions applied to amides and metal-catalyzed C-H functionalization. nih.gov
Future synthetic strategies will likely build upon these foundations, aiming for even greater efficiency, selectivity, and environmental sustainability. Chemoenzymatic approaches, which combine chemical catalysis with biocatalysis, offer a promising avenue. For instance, a sequential process involving a Wacker-Tsuji oxidation followed by a transaminase-catalyzed biotransamination has been successfully used to produce optically active 1-arylpropan-2-amines with excellent enantiomeric excess. uniovi.es Adapting such methods for the synthesis of N-methylated cyclopropylamines could provide access to all four stereoisomers in high purity, enabling a thorough investigation of their structure-activity relationships.
Integration of High-Throughput Screening with Computational Design
The discovery and optimization of novel therapeutic agents based on the this compound scaffold can be significantly accelerated by integrating high-throughput screening (HTS) with advanced computational modeling. This synergistic approach allows for the rapid evaluation of large compound libraries and the rational design of molecules with improved potency and selectivity. acs.orgyoutube.com
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding the interactions between a ligand and its biological target at an atomic level. nih.govspringernature.com These techniques can be used to predict the binding affinity of this compound and its analogs to known targets like MAO-B and to identify potential off-targets. acs.orgresearchgate.net For example, computational strategies have been developed to rapidly discover selective MAO-B inhibitors by identifying fragments that cause a steric clash with the non-target protein (MAO-A). acs.org
HTS enables the experimental testing of thousands to millions of compounds in a short time, providing valuable data on their biological activity. youtube.com When combined with computational design, a powerful iterative cycle can be established: HTS identifies initial "hits," computational modeling elucidates their binding modes and suggests structural modifications for improvement, and then a new, focused library of compounds is synthesized and screened. This approach has been successfully applied to discover and optimize various classes of enzyme inhibitors and can be leveraged to explore the therapeutic potential of this compound derivatives. nih.govmdpi.com
Advanced In Vitro and Non-Human In Vivo Model Systems for Mechanism Elucidation
A deeper understanding of the mechanisms of action of this compound requires the use of sophisticated and relevant biological models. Future research will move beyond simple enzyme inhibition assays to utilize advanced in vitro and non-human in vivo systems that can recapitulate the complexity of human physiology and disease.
In vitro studies will likely employ a range of human cell lines to investigate the compound's effects on cellular pathways. For example, human monocyte and endothelial cell lines can be used to study anti-inflammatory effects. nih.gov The use of specific cancer cell lines, such as human T-lymphocyte cells or colorectal adenocarcinoma cells, can help to evaluate the antiproliferative potential of new analogs. mdpi.com These cellular models are also crucial for assessing effects on targets like voltage-gated calcium channels, which have been investigated for related compounds. nih.gov
For in vivo studies, transgenic animal models are indispensable. The hypercholesterolemic apolipoprotein-E-deficient (ApoE-/-) mouse, for instance, is a standard model for studying atherosclerosis and can be used to test the effects of compounds on disease progression. nih.gov Similarly, animal models of epilepsy, such as mice with chemically or audiogenically induced seizures, are valuable for assessing antiseizure activity. nih.gov Animal studies are also critical for confirming the in vivo efficacy of enzyme inhibition, for example, by measuring cerebral MAO-B activity and assessing neuroprotective effects in models of Parkinson's disease. acs.org The data generated from these advanced model systems will be essential for validating new therapeutic targets and elucidating the full mechanistic scope of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
